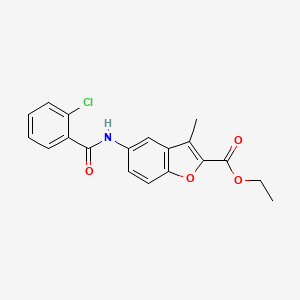

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran derivative featuring a 2-chlorobenzamido substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position. The benzofuran core is synthesized via cyclization of 1-(2-hydroxyphenyl)ethan-1-one with ethyl bromoacetate in anhydrous acetonitrile using potassium carbonate, yielding the key intermediate 3-methylbenzofuran-2-carboxylate .

Properties

IUPAC Name |

ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVZQJDZQZZKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzamido group and the carboxylate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

-

Step 1: Synthesis of Benzofuran Core

- Starting materials: 2-hydroxybenzaldehyde and ethyl acetoacetate.

- Reaction: Claisen-Schmidt condensation followed by cyclization.

- Conditions: Base (e.g., NaOH) in ethanol, reflux.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Hydroxy and Isopropoxy Groups : Hydroxy-substituted derivatives (e.g., CAS 3781-69-9) exhibit higher solubility but reduced metabolic stability due to susceptibility to glucuronidation. Isopropoxy groups (CAS 1403566-27-7) balance lipophilicity and steric effects, influencing kinase selectivity .

Comparative Bioactivity and Research Findings

- Antiproliferative Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., chloro, bromo) demonstrate enhanced cytotoxicity. For instance, chloro-substituted imidazole analogs (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) show IC₅₀ values of 8–12 µM against cancer cell lines, attributed to apoptosis induction via caspase-3 activation . The target compound’s 2-chlorobenzamido group may similarly enhance pro-apoptotic effects .

- Structural Rigidity: The benzofuran core provides rigidity, improving binding affinity to targets like tubulin or DNA topoisomerases. This contrasts with flexible quinoline derivatives (e.g., B23 in ), where the 2-chlorobenzamido group contributes to π-π stacking but with lower selectivity .

- Metabolic Stability : Chlorinated benzofurans exhibit slower hepatic clearance compared to methoxy or hydroxy analogs, as observed in microsomal stability assays .

Biological Activity

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate belongs to the benzofuran class, which is known for its broad spectrum of biological activities. The presence of the chlorobenzamide group enhances its pharmacological potential, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Benzofuran derivatives, including ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, have demonstrated notable antitumor properties. A study highlighted that benzofuran compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures showed growth inhibition rates ranging from 40% to over 80% in different cancer types, including ovarian and colon cancers .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | A2780 (Ovarian) | 62.5 |

| Compound B | HCT15 (Colon) | 72.14 |

| Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | TBD | TBD |

Antibacterial Activity

Recent studies have shown that benzofuran derivatives possess antibacterial properties. Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate has been evaluated for its activity against gram-positive bacteria, displaying promising results with minimal inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Staphylococcus aureus | TBD |

| Compound C | E. coli | <10 |

Anti-inflammatory and Immunomodulatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that benzofuran derivatives can modulate immune responses, particularly through the inhibition of chemotaxis in inflammatory pathways . This property could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are likely mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit mTOR signaling pathways, which are crucial for cell growth and metabolism .

- Antioxidant Properties : Benzofurans often exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, although detailed studies are required to elucidate these pathways.

Case Studies and Research Findings

- Study on Antitumor Efficacy : A recent study evaluated a series of benzofuran derivatives, including ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, against various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced antitumor activity .

- Antibacterial Screening : In vitro assays demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains like Staphylococcus aureus, with some compounds showing MIC values below 10 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.